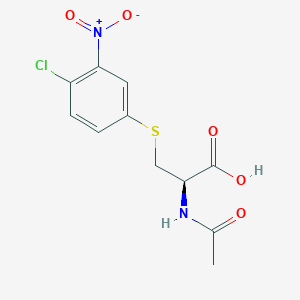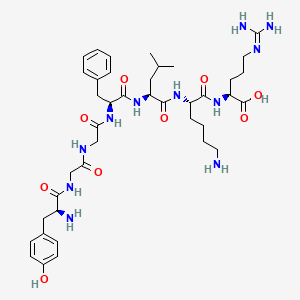
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is characterized by the presence of a pyrrolidine ring attached to a 1,3,3,5-tetramethylcyclohexyl group, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- can be achieved through various synthetic routes. One common method involves the reaction of 1,3,3,5-tetramethylcyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as cobalt and nickel oxides supported on alumina are commonly used to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-substituted pyrrolidines.
科学的研究の応用
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
作用機序
The mechanism of action of pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications. The pyrrolidine ring’s stereochemistry and the presence of the 1,3,3,5-tetramethylcyclohexyl group play a crucial role in determining its binding affinity and selectivity towards biological targets .
類似化合物との比較
Similar Compounds
Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.
Pyrroline: A compound with a five-membered ring containing one nitrogen atom and one double bond.
Pyrrolizidine: A bicyclic compound with two fused five-membered rings containing nitrogen atoms.
Uniqueness
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- is unique due to the presence of the bulky 1,3,3,5-tetramethylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications .
特性
CAS番号 |
685088-09-9 |
|---|---|
分子式 |
C14H27N |
分子量 |
209.37 g/mol |
IUPAC名 |
1-(1,3,3,5-tetramethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C14H27N/c1-12-9-13(2,3)11-14(4,10-12)15-7-5-6-8-15/h12H,5-11H2,1-4H3 |
InChIキー |
AEWYCWAJLDLBGX-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(C)N2CCCC2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


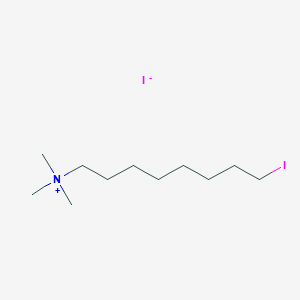
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)

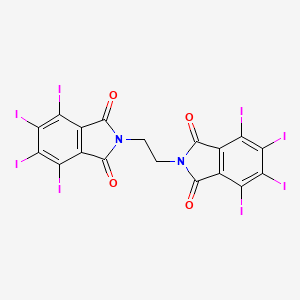

![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
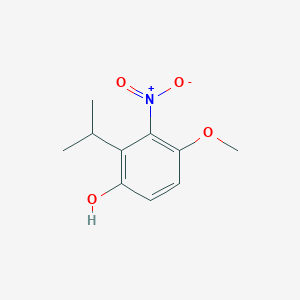
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)

![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
